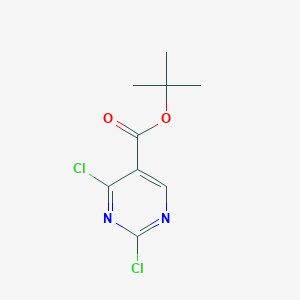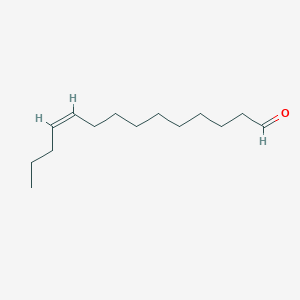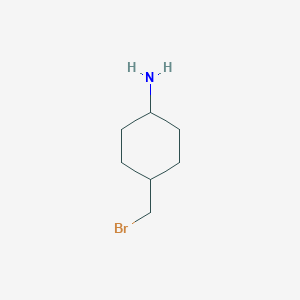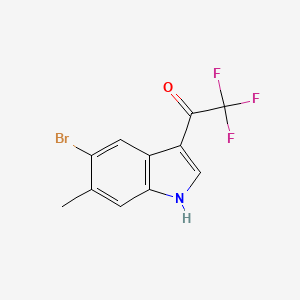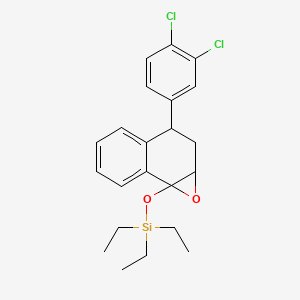
(4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-(3,4-Diclorofenil)-3,4-dihidro-1,2-epoxi-1-O-trietilsilil-1-naftol es un compuesto orgánico complejo con posibles aplicaciones en diversos campos de la ciencia y la industria. Este compuesto presenta una estructura única que incluye un grupo diclorofenil, un grupo epoxi y un grupo trietilsilil unido a una estructura de naftol. Sus propiedades químicas distintivas lo convierten en un tema de interés para los investigadores que exploran nuevos métodos de síntesis y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4S)-(3,4-Diclorofenil)-3,4-dihidro-1,2-epoxi-1-O-trietilsilil-1-naftol generalmente implica múltiples pasos, comenzando con la preparación de la estructura de naftol. Los pasos clave incluyen:
Formación de la estructura de naftol: Esto se puede lograr a través de varios métodos, como la alquilación de Friedel-Crafts del naftaleno.
Introducción del grupo diclorofenil: Este paso implica la cloración del anillo fenil, seguida de su unión a la estructura de naftol a través de una reacción de acoplamiento.
Trietilsililación: El paso final implica la protección del grupo hidroxilo con un grupo trietilsilil, utilizando reactivos como el cloruro de trietilsilil en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría pasos similares pero optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(4S)-(3,4-Diclorofenil)-3,4-dihidro-1,2-epoxi-1-O-trietilsilil-1-naftol puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El grupo epoxi puede oxidarse aún más para formar dioles u otros productos oxidados.
Reducción: El grupo diclorofenil puede reducirse para formar un grupo fenil.
Sustitución: Los átomos de cloro en el grupo diclorofenil pueden sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen perácidos, peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir dioles, mientras que la reducción puede producir derivados fenil.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única puede permitirle interactuar con moléculas biológicas, lo que lo convierte en un candidato para el desarrollo de fármacos o estudios bioquímicos.
Industria: Se puede utilizar en la producción de productos químicos especiales, polímeros y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (4S)-(3,4-Diclorofenil)-3,4-dihidro-1,2-epoxi-1-O-trietilsilil-1-naftol implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo epoxi puede formar enlaces covalentes con nucleófilos, mientras que el grupo diclorofenil puede participar en interacciones π-π con sistemas aromáticos. El grupo trietilsilil proporciona protección estérica, lo que influye en la reactividad y estabilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
(4S)-(3,4-Diclorofenil)-3,4-dihidro-1,2-epoxi-1-naftol: Carece del grupo trietilsilil, lo que lo hace más reactivo.
(4S)-(3,4-Diclorofenil)-3,4-dihidro-1,2-epoxi-1-O-trimetilsilil-1-naftol: Estructura similar pero con un grupo silil más pequeño, lo que afecta sus propiedades estéricas.
Singularidad
La presencia del grupo trietilsilil en (4S)-(3,4-Diclorofenil)-3,4-dihidro-1,2-epoxi-1-O-trietilsilil-1-naftol proporciona una protección estérica única, lo que lo hace más estable y menos reactivo en comparación con sus análogos. Esto lo hace particularmente útil en aplicaciones donde se desea una reactividad controlada.
Propiedades
Fórmula molecular |
C22H26Cl2O2Si |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
[3-(3,4-dichlorophenyl)-2,3-dihydro-1aH-naphtho[1,2-b]oxiren-7b-yl]oxy-triethylsilane |
InChI |
InChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3 |
Clave InChI |
KMNMUXYKKYGKEC-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


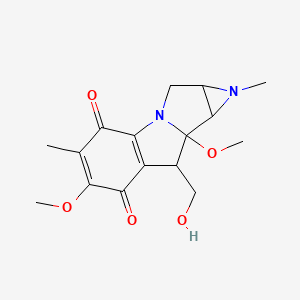


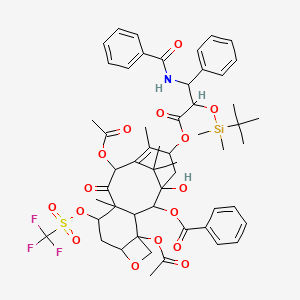
![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
